molecular formula C8H10O2S B14847653 5-Methoxy-2-(methylthio)phenol

5-Methoxy-2-(methylthio)phenol

Cat. No.: B14847653
M. Wt: 170.23 g/mol
InChI Key: MXMUDMCNNLOZBI-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methylthio)phenol is an organic compound with the molecular formula C8H10O2S It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a methoxy group (-OCH3) and a methylthio group (-SCH3) at the ortho and para positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methylthio)phenol can be achieved through several methods. One common approach involves the methylation of 5-hydroxy-2-(methylthio)phenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methylthio groups direct incoming electrophiles to specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced phenolic derivatives.

    Substitution: Halogenated phenols, nitrophenols.

Scientific Research Applications

5-Methoxy-2-(methylthio)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methylthio)phenol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(methylthio)phenol is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

5-methoxy-2-methylsulfanylphenol

InChI

InChI=1S/C8H10O2S/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,9H,1-2H3

InChI Key

MXMUDMCNNLOZBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC)O

Origin of Product

United States

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